
2,4-Hexadiynylene dibenzoate
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Overview
Description
2,4-Hexadiynylene dibenzoate is a symmetric diacetylene compound known for its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Hexadiynylene dibenzoate can be synthesized through the esterification of 2,4-hexadiyne-1,6-diol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .
Industrial Production Methods
The use of continuous flow reactors and efficient separation techniques would be essential to optimize yield and purity in an industrial setting .
Chemical Reactions Analysis
Solid-State Polymerization
2,4-Hexadiynylene dibenzoate undergoes thermally initiated solid-state polymerization to form polydiacetylene (PDA) derivatives. This process involves alignment of monomeric units in crystalline lattices, followed by 1,4-addition polymerization via radical intermediates . Key findings include:
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Activation Energy : Effective activation energy ranges from 68–95 kJ/mol , depending on conversion rates and crystalline order .
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Structural Changes :
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Optical Properties : Polymerized forms exhibit near-infrared absorption maxima at 730 nm (linear PDAs) and 860–980 nm (ladder-type PDAs) .
Table 1: Solid-State Polymerization Parameters
Parameter | Value/Observation | Source |
---|---|---|
Activation Energy Range | 68–95 kJ/mol | |
Absorption Maxima | 730 nm (linear), 860–980 nm (ladder) | |
Key NMR Shifts | 37.4 ppm (olefinic), 103–129 ppm (π) |
Liquid-State Polymerization
In contrast to solid-state reactions, liquid-phase polymerization follows zero-order kinetics with an activation energy of 93 ± 3 kJ/mol . This process results in:
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Elimination of benzoate groups as benzoic acid.
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Formation of stable free radicals, confirmed by in situ EPR spectroscopy .
Topochemical Transformations
The compound participates in halogen-bond-assisted topochemical reactions, as observed in analogous chlorodiacetylene systems :
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Crystal Structure Changes :
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Halogen Bond Shifts : C–Cl···π interactions migrate from para to meta positions on aromatic rings post-polymerization .
Table 2: Liquid- vs. Solid-State Polymerization
Parameter | Liquid-State | Solid-State |
---|---|---|
Kinetic Model | Zero-order | Autocatalytic |
Activation Energy (kJ/mol) | 93 ± 3 | 68–95 (variable) |
Byproduct Formation | Benzoic acid | None |
Radical Stability | Stable free radicals | Transient intermediates |
Mechanistic Insights
The polymerization mechanism proceeds through:
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Radical Initiation : Thermal cleavage of triple bonds generates diradical intermediates .
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Propagation : 1,4-addition along the conjugated diyne backbone, forming extended π-systems .
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Termination : Stabilization via conjugation or cross-linking, dependent on monomer packing .
Characterization Techniques
Scientific Research Applications
2,4-Hexadiynylene dibenzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of poly(diacetylene) polymers, which have applications in sensors, optical devices, and electronic materials.
Biology and Medicine: While specific applications in biology and medicine are less documented, the unique properties of its polymerization products could potentially be explored for biomedical applications.
Mechanism of Action
The primary mechanism by which 2,4-hexadiynylene dibenzoate exerts its effects is through topochemical polymerization. This process involves the alignment of diacetylene monomers in a specific crystalline arrangement, which then polymerize upon exposure to heat or UV light. The resulting polymer chains are highly conjugated, leading to unique optical and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiynylene bis(pentafluorobenzoate): Similar in structure but with pentafluorobenzoate groups instead of benzoate.
2,4-Hexadiynylene di-p-toluenesulfonate: Another diacetylene compound with p-toluenesulfonate groups.
Uniqueness
2,4-Hexadiynylene dibenzoate is unique due to its specific ester groups and the resulting properties of its polymerization products. The benzoate groups contribute to the stability and reactivity of the compound, making it particularly suitable for applications in materials science .
Properties
CAS No. |
24996-65-4 |
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Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-benzoyloxyhexa-2,4-diynyl benzoate |
InChI |
InChI=1S/C20H14O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
InChI Key |
JCZJRGIBGWSWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC#CC#CCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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